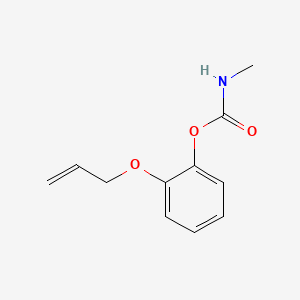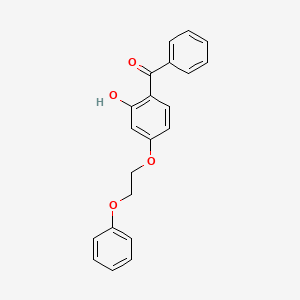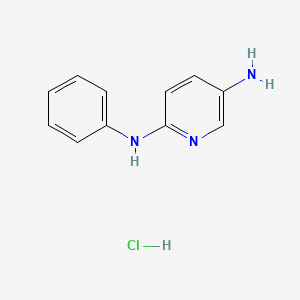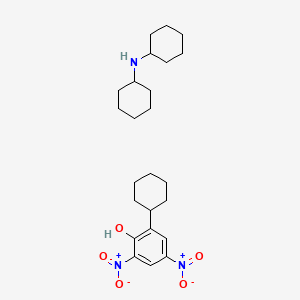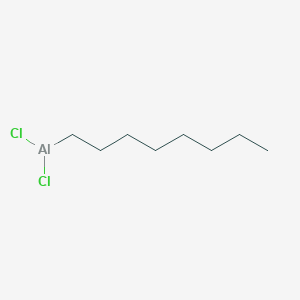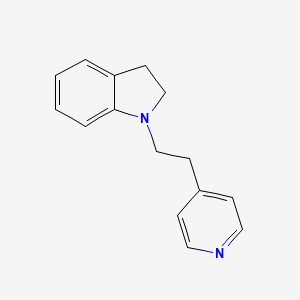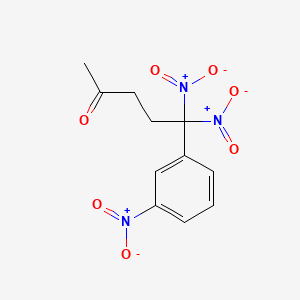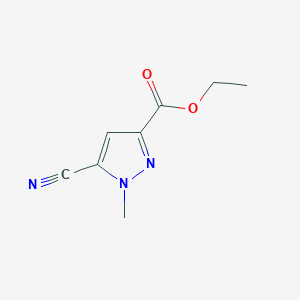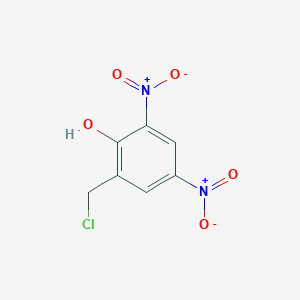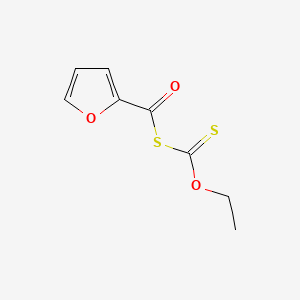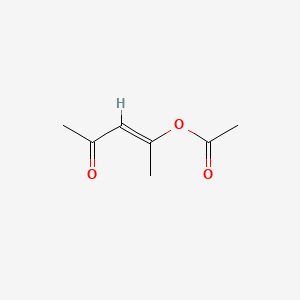
4-Oxo-pent-2-en-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-pent-2-en-2-yl acetate typically involves the reaction of acetic anhydride with 4-hydroxy-3-penten-2-one. The reaction is carried out under acidic conditions to facilitate the formation of the ester linkage. The general reaction scheme is as follows:
[ \text{4-Hydroxy-3-penten-2-one} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production rates and high purity of the final product.
化学反应分析
Types of Reactions
4-Oxo-pent-2-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-pentanoic acid.
Reduction: Formation of 4-hydroxy-pent-2-en-2-yl acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
4-Oxo-pent-2-en-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 4-Oxo-pent-2-en-2-yl acetate involves its interaction with various molecular targets, such as enzymes and receptors. The ketone and ester functional groups allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-penten-2-one: A precursor in the synthesis of 4-Oxo-pent-2-en-2-yl acetate.
3-Penten-2-one, 4-(acetyloxy)-: A structurally similar compound with different reactivity.
Acetic acid, 1-methyl-3-oxo-but-1-enyl ester: Another ester with similar functional groups.
Uniqueness
This compound is unique due to its combination of a conjugated ketone and ester functional group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.
属性
CAS 编号 |
41002-50-0 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC 名称 |
[(E)-4-oxopent-2-en-2-yl] acetate |
InChI |
InChI=1S/C7H10O3/c1-5(8)4-6(2)10-7(3)9/h4H,1-3H3/b6-4+ |
InChI 键 |
LBQVXEZJUOFPFA-GQCTYLIASA-N |
手性 SMILES |
C/C(=C\C(=O)C)/OC(=O)C |
规范 SMILES |
CC(=CC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
